8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide
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Overview
Description
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is a heterocyclic compound with a complex structure that includes a quinoline core fused with a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the Friedländer condensation, where o-aminocarbonyl compounds react with carbonyl systems containing an active α-methylene group . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar electronic properties but lacks the fused pyrrole ring.
Pyrroloquinoline: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Indole derivatives: Share the pyrrole ring but have different fused ring systems, resulting in distinct properties.
Uniqueness
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is unique due to its specific substitution pattern and the presence of both quinoline and pyrrole rings. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89148-31-2 |
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Molecular Formula |
C14H15IN2 |
Molecular Weight |
338.19 g/mol |
IUPAC Name |
8-ethyl-1-methyl-7H-pyrrolo[2,3-h]quinolin-1-ium;iodide |
InChI |
InChI=1S/C14H14N2.HI/c1-3-11-9-12-13(15-11)7-6-10-5-4-8-16(2)14(10)12;/h4-9H,3H2,1-2H3;1H |
InChI Key |
SHDQBHTYECOCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC3=C2[N+](=CC=C3)C.[I-] |
Origin of Product |
United States |
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